molecular formula C19H26N6O3S2 B10918769 ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate

ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate

Cat. No.: B10918769
M. Wt: 450.6 g/mol
InChI Key: YDFURZAADFLGOO-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of thiazole, pyrazolopyrimidine, and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrazolopyrimidine moiety. The final step involves the coupling of the butylamino group and the ethyl carboxylate group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate can be compared with similar compounds, such as:

    Ethyl (2-sec-butyl-6-ethylanilino)(oxo)acetate: This compound has a similar structure but lacks the thiazole and pyrazolopyrimidine moieties.

    Thiazole derivatives: These compounds share the thiazole ring but differ in other structural elements.

    Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine moiety but differ in other structural elements.

The uniqueness of this compound lies in its combination of these structural elements, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H26N6O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 2-(butylamino)-4-[(6-ethyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H26N6O3S2/c1-5-8-9-20-18-22-13(15(30-18)17(27)28-7-3)11-29-19-23-12-10-21-24(4)14(12)16(26)25(19)6-2/h10H,5-9,11H2,1-4H3,(H,20,22)

InChI Key

YDFURZAADFLGOO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)OCC)CSC2=NC3=C(C(=O)N2CC)N(N=C3)C

Origin of Product

United States

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